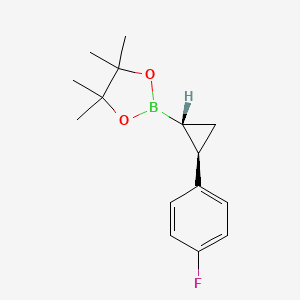
trans-2-(4-Fluorophenyl)cyclopropaneboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-(4-Fluorophenyl)cyclopropaneboronic acid pinacol ester is a chemical compound with the formula C15H20BFO2 . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are used in various chemical transformations. Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring, a boronic ester group, and a fluorophenyl group . The exact structure can be found in chemical databases .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of these esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 303.0±42.0 °C . Its molecular weight is 262.13 g/mol .科学的研究の応用
Neutron Capture Therapy
Boronic acids and their esters, including this compound, are explored for their potential as boron-carriers in neutron capture therapy . This therapeutic technique targets cancer cells by capturing neutrons and is highly dependent on the delivery of boron to the tumor site. The stability of boronic esters in physiological conditions is a critical factor, and research into their hydrolysis can inform drug design and delivery strategies .
Preparation of Vinyl Ethers
The compound can be used in the preparation of allyl vinyl ethers through copper-catalyzed coupling reactions with alcohols . This application is significant in the synthesis of complex organic molecules, which can have various industrial and pharmaceutical uses.
Synthesis of Protein Kinase Inhibitors
This boronic ester is a precursor in the synthesis of 5-vinyl-3-pyridinecarbonitriles, which are inhibitors of protein kinase C theta (PKCθ) . PKCθ inhibitors have therapeutic potential in the treatment of autoimmune diseases and are a subject of intense research in medicinal chemistry.
Microwave-Assisted Cross-Coupling
Microwave-assisted Suzuki-Miyaura cross-coupling reactions utilize this compound for the rapid synthesis of biaryl structures . The use of microwave irradiation can significantly reduce reaction times and improve yield, making this an efficient method for creating compounds with potential applications in various fields.
Cobalt-Catalyzed Coupling Reactions
The compound is also a reactant in cobalt-catalyzed coupling reactions . These reactions are part of a broader effort to develop more sustainable and less toxic alternatives to traditional palladium-catalyzed processes.
Synthesis of Vinylic MIDA Boronates
Vinylic MIDA boronates are valuable intermediates in organic synthesis, and this compound can be used in their preparation . These boronates are stable, yet reactive, and can be used to construct a wide array of molecular architectures.
作用機序
将来の方向性
特性
IUPAC Name |
2-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-5-7-11(17)8-6-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDGZAAGXPCWKJ-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1R,2R)-2-(4-fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)
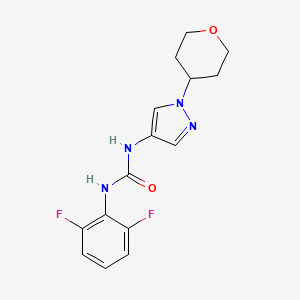
![2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride](/img/structure/B2449330.png)
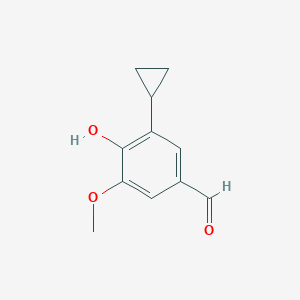
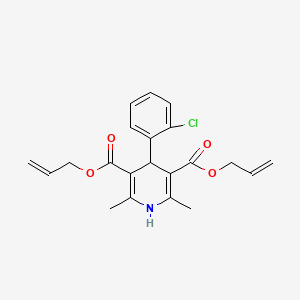
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449338.png)
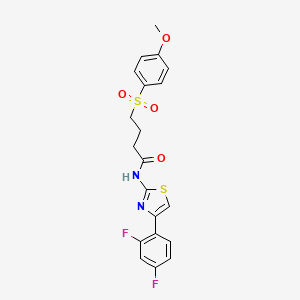
![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile](/img/structure/B2449340.png)
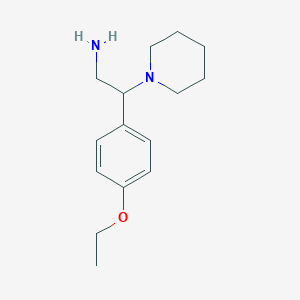
![1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2449343.png)
![N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2449347.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2449349.png)
